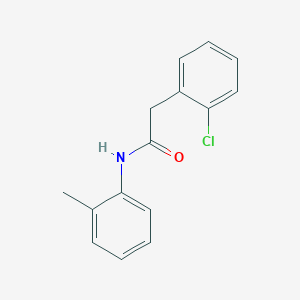
2-(phenylsulfonyl)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylsulfonyl)-N-2-pyridinylacetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as PSAP and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
PSAP has been found to have potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. PSAP has also been studied for its potential use in the treatment of diabetes and metabolic disorders.
作用機序
The mechanism of action of PSAP is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in inflammation and cancer cell growth. PSAP has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. PSAP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PSAP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. PSAP has also been found to reduce inflammation in animal models of inflammation. In addition, PSAP has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using PSAP in lab experiments is its high purity and stability. PSAP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PSAP in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on PSAP. One area of research is the development of more potent and selective PSAP analogs for use as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the potential use of PSAP in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PSAP and its potential applications in the treatment of metabolic disorders.
合成法
The synthesis of PSAP involves the reaction of 2-pyridinecarboxamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain PSAP in high yield and purity.
特性
製品名 |
2-(phenylsulfonyl)-N-2-pyridinylacetamide |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-12-8-4-5-9-14-12)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
InChIキー |
WBMAWMWOMYDFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
溶解性 |
41.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















